40-64% Higher Systemic Exposure (AUC) for Armodafinil vs Racemic Modafinil at Equal Doses
In a pooled analysis of three randomized, single-dose pharmacokinetic studies in healthy adults (dose-normalized to 200 mg), armodafinil demonstrated mean AUC(0-∞) values that were 40% higher than those of racemic modafinil on a milligram-to-milligram basis [1]. In a separate randomized, open-label crossover study in OSA patients receiving single 200 mg doses, the geometric mean AUC(0-∞) ratio (armodafinil/modafinil) was 1.64 (95% CI: 1.60-1.68, P<0.001), representing a 64% higher systemic exposure [2]. This difference arises because racemic modafinil contains 50% S-enantiomer, which is rapidly eliminated with a half-life of approximately 4-5 hours, contributing minimally to total exposure over time.
| Evidence Dimension | Systemic drug exposure (Area Under the Curve, AUC(0-∞)) |
|---|---|
| Target Compound Data | Armodafinil 200 mg: Mean AUC(0-∞) 108.8 ± 31.66 μg·h/mL [2]; AUC ratio 1.64 vs modafinil [2] |
| Comparator Or Baseline | Racemic modafinil 200 mg: Mean AUC(0-∞) 66.4 ± 20.06 μg·h/mL [2] |
| Quantified Difference | 1.64-fold higher (64% increase); 40% higher in pooled dose-normalized analysis [1] |
| Conditions | Randomized, open-label crossover study; OSA patients (N=42); single oral 200 mg dose; plasma sampling over 72 hours; achiral HPLC-UV [2]; pooled analysis of 3 studies in healthy subjects [1] |
Why This Matters
Higher systemic exposure translates to sustained wakefulness-promoting effects throughout the day, particularly during late afternoon and evening hours when S-modafinil from the racemate has been eliminated.
- [1] Darwish M, Kirby M, Hellriegel ET, Robertson P. Armodafinil and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies. Clin Drug Investig. 2009;29(9):613-623. View Source
- [2] Darwish M, Kirby M, D'Andrea DM, Yang R, Hellriegel ET, Robertson P. Pharmacokinetics of armodafinil and modafinil after single and multiple doses in patients with excessive sleepiness associated with treated obstructive sleep apnea: a randomized, open-label, crossover study. Clin Ther. 2010;32(12):2074-2087. View Source
